molecular formula C10H12O3 B2782304 Methyl 2-hydroxy-2-(4-methylphenyl)acetate CAS No. 13305-13-0

Methyl 2-hydroxy-2-(4-methylphenyl)acetate

Cat. No.: B2782304
CAS No.: 13305-13-0
M. Wt: 180.203
InChI Key: ZDBSVKUQHAVSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2-(4-methylphenyl)acetate is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid and features a methyl ester group, a hydroxyl group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(4-methylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-(4-methylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 4-methylbenzaldehyde with glyoxylic acid, followed by esterification with methanol. This two-step process first forms the intermediate 2-hydroxy-2-(4-methylphenyl)acetic acid, which is then converted to the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(4-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-(4-methylphenyl)acetate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 2-hydroxy-2-(4-methylphenyl)ethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.

Major Products

    Oxidation: Methyl 2-oxo-2-(4-methylphenyl)acetate.

    Reduction: 2-Hydroxy-2-(4-methylphenyl)ethanol.

    Substitution: Methyl 2-halo-2-(4-methylphenyl)acetate (where the halogen can be chlorine, bromine, etc.).

Scientific Research Applications

Methyl 2-hydroxy-2-(4-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(4-methylphenyl)acetate depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-hydroxyphenyl)acetate: Similar structure but with a hydroxyl group on the phenyl ring instead of a methyl group.

    Methyl 2-(4-chlorophenyl)acetate: Contains a chlorine atom on the phenyl ring instead of a methyl group.

    Methyl 2-(4-methoxyphenyl)acetate: Features a methoxy group on the phenyl ring instead of a methyl group.

Uniqueness

Methyl 2-hydroxy-2-(4-methylphenyl)acetate is unique due to the presence of both a hydroxyl group and a methyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

methyl 2-hydroxy-2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBSVKUQHAVSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.